molecular formula C30H30N6O7S2 B2557281 ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 393807-26-6

ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2557281
CAS No.: 393807-26-6
M. Wt: 650.73
InChI Key: VETQABFPORLVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and is further functionalized with various substituents including a triazole ring, nitrophenyl, and methoxyphenyl groups

Preparation Methods

The synthesis of ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Triazole Ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

    Functionalization with Nitro and Methoxy Groups: These groups can be introduced through nitration and methylation reactions, respectively.

    Coupling Reactions: The final steps involve coupling the various functional groups to the benzothiophene core using reagents such as coupling agents and catalysts.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using flow chemistry techniques for better scalability.

Chemical Reactions Analysis

ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., amines).

Scientific Research Applications

ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and nitrophenyl group may play a role in binding to these targets, while the benzothiophene core provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and triazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. Examples include:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Triazole-Containing Compounds: Molecules with triazole rings and various functional groups.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O7S2/c1-3-43-29(39)26-22-9-4-5-10-23(22)45-28(26)32-25(37)17-44-30-34-33-24(35(30)19-11-13-20(14-12-19)36(40)41)16-31-27(38)18-7-6-8-21(15-18)42-2/h6-8,11-15H,3-5,9-10,16-17H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETQABFPORLVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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